N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H19F3N2O3S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide is 460.10684813 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Human Neutrophil Elastase (hNE) Inhibitors
This compound has been synthesized and evaluated as a competitive inhibitor of hNE . hNE is a serine proteinase that degrades a range of proteins including all extracellular matrix proteins and many important plasma proteins . Inhibitors of hNE could be used for the treatment of Acute Respiratory Distress Syndrome (ARDS), a condition that can develop in patients with severe COVID-19 .
Antibacterial Activity
N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline, which is a part of the structure of the compound , have been designed, prepared, and screened for antibacterial activity . These compounds have shown bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .
Reactive Species Generation
These compounds have also been evaluated for their ability to generate reactive oxygen species . Reactive oxygen species play a crucial role in various biological processes, including cell signaling and homeostasis.
Trifluoromethylation
The trifluoromethyl group in the compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group can be used to modify the properties of these substances, such as their reactivity, stability, and lipophilicity .
Drug Design
The compound’s structure, which includes a benzenesulfonyl group and a 1,2,3,4-tetrahydroquinoline moiety, can be used as a basis for the design of new drugs . These structures are known to be active and can be combined in different ways to create compounds with desired properties .
Treatment of Inflammatory Conditions
Given the compound’s potential as an hNE inhibitor , it could be used in the treatment of various inflammatory conditions. hNE is secreted by neutrophils during inflammation or infection, and inhibitors of hNE could help regulate this process .
Mechanism of Action
Target of Action
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (bsthq) derivatives, which are structurally similar, have been reported to exhibit antimicrobial activity against gram-positive and gram-negative pathogens .
Mode of Action
It is suggested that the compound interacts with its targets, leading to an increase in reactive oxygen species (ros) in the treated strains . This increase in ROS could potentially disrupt normal cellular functions, leading to the observed antimicrobial effects .
Biochemical Pathways
Given the increase in ros observed upon treatment with the compound, it is plausible that oxidative stress pathways may be involved .
Pharmacokinetics
It is noted that bsthq derivatives, including this compound, were found to be very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays .
Result of Action
The compound exhibits bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in these strains upon treatment with the compound .
Action Environment
The stability of the compound in various organic solvents suggests that it may be relatively robust in different chemical environments .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3S/c24-23(25,26)18-8-4-6-17(14-18)22(29)27-19-11-12-21-16(15-19)7-5-13-28(21)32(30,31)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWBYOVFOBZMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |
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